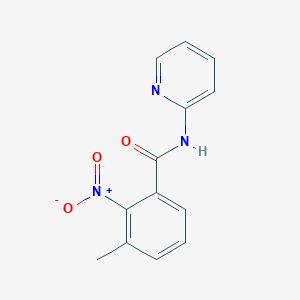

3-Methyl-2-nitro-N-(2-pyridinyl)benzamide

Description

Contextualization within Benzamide (B126) and Pyridine (B92270) Chemistry

Benzamides are a class of organic compounds containing a benzene (B151609) ring attached to an amide functional group. The amide bond is a fundamental linkage in biological systems, forming the backbone of proteins. mdpi.com In synthetic chemistry, benzamides are versatile intermediates and are present in a wide array of functional molecules. The aromatic ring of benzamide can be substituted with various functional groups, which significantly influences the compound's physical, chemical, and biological properties.

Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. wikipedia.org It is an isostere of benzene, meaning it has a similar shape and size, which allows it to mimic benzene in biological systems while introducing a nitrogen atom that can act as a hydrogen bond acceptor. nih.gov The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in the core of over 7000 drug molecules. nih.govpharmaffiliates.com Its presence can enhance water solubility and the ability to form salts, which are desirable properties for pharmaceutical agents.

The combination of a benzamide and a pyridine ring, as in the N-(2-pyridinyl)benzamide scaffold, brings together the structural features of both, leading to compounds with diverse and often potent biological activities.

Historical Perspective of N-(2-pyridinyl)benzamide Derivatives in Scholarly Investigations

Derivatives of N-(2-pyridinyl)benzamide have been a subject of scholarly investigation for many years, primarily due to their wide range of biological activities. Research has shown that these compounds can act as inhibitors for various enzymes and receptors in the body. For example, pyridyl benzamides are recognized as important components in a variety of medicines, including antiulcer agents, kinetoplastid inhibitors, and antifungal agents. chemicalbook.com

The synthesis of N-(2-pyridinyl)benzamide derivatives has also been an active area of research. mdpi.com Chemists have developed numerous methods for their preparation, often employing transition-metal-catalyzed cross-coupling reactions. mdpi.comchemicalbook.com These synthetic advancements have made a wide variety of substituted N-(2-pyridinyl)benzamide derivatives accessible for biological screening and the development of new therapeutic agents. For instance, novel N-(2-pyrimidinylamino)benzamide derivatives have been designed and synthesized as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. mdpi.com

Significance of the 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide Scaffold in Chemical Sciences

While no specific research exists for this compound, the significance of its structural components suggests potential areas of interest. The introduction of a nitro group and a methyl group to the benzamide ring would further modulate the electronic and steric properties of the molecule.

The nitro group is a strong electron-withdrawing group, which can significantly alter the reactivity and biological activity of the parent molecule. In medicinal chemistry, nitroaromatic compounds have been used as antibacterial and antiprotozoal agents. The presence of a nitro group can also be a precursor for the synthesis of other functional groups, such as an amino group, which could open up further synthetic possibilities.

The methyl group , while seemingly simple, can also have a profound impact. It can affect the molecule's conformation and its ability to bind to a biological target. It can also influence the compound's metabolic stability. The relative positions of the methyl and nitro groups (in this case, at the 3- and 2-positions of the benzoyl ring, respectively) would create a specific electronic and steric environment that could be key to its (hypothetical) function.

Structure

3D Structure

Properties

CAS No. |

600128-25-4 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

3-methyl-2-nitro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C13H11N3O3/c1-9-5-4-6-10(12(9)16(18)19)13(17)15-11-7-2-3-8-14-11/h2-8H,1H3,(H,14,15,17) |

InChI Key |

ZDLTYOVPUAHOPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 2 Nitro N 2 Pyridinyl Benzamide and Its Analogues

Strategic Approaches to the Formation of the Benzamide (B126) Core

The formation of the amide linkage between a substituted benzoic acid and an aminopyridine is the cornerstone of synthesizing N-(2-pyridinyl)benzamides. This can be achieved through several reliable methods, primarily involving condensation reactions or the activation of carboxylic acid derivatives.

Amide Bond Formation via Condensation Reactions

The direct coupling of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. mdpi.com However, the direct reaction of a carboxylic acid and an amine typically requires high temperatures and does not proceed readily at room temperature. mdpi.com To overcome this, modern synthetic methods employ coupling reagents or catalytic systems to facilitate the reaction under milder conditions.

A prevalent strategy involves the use of activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine. One-pot procedures have been developed that utilize thioester intermediates, which can be formed under neat conditions or in green solvents like aqueous micellar media. nih.govrsc.org These thioesters are then reacted directly with the amine, such as 2-aminopyridine (B139424), to yield the desired amide. rsc.org This approach is advantageous as it often eliminates the need for a base in the coupling step, which is beneficial when dealing with sensitive molecules. rsc.org

Utilization of Carboxylic Acid Derivatives and Aminopyridines

A classic and highly effective method for forming the benzamide core involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an aminopyridine. researchgate.net For the synthesis of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide, this would involve reacting 3-methyl-2-nitrobenzoyl chloride with 2-aminopyridine. This type of reaction is typically carried out in the presence of a base like pyridine (B92270), which serves as a solvent and neutralizes the hydrochloric acid byproduct, driving the reaction to completion. prepchem.comncert.nic.in

The necessary acyl chloride, in this case, 3-methyl-2-nitrobenzoyl chloride, can be prepared from its corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid, by reacting it with a chlorinating agent such as thionyl chloride or triphosgene. google.comgoogleapis.com The subsequent reaction with 2-aminopyridine provides a direct route to the target benzamide. googleapis.com

Regioselective Introduction and Modification of Substituents on the Benzene (B151609) and Pyridine Rings

The specific functionality of this compound and its analogues is determined by the substituents on the aromatic rings. The introduction of these groups requires careful regioselective control.

Nitration and Alkylation Strategies

The synthesis of the key precursor, 3-methyl-2-nitrobenzoic acid, is a critical step that dictates the substitution pattern on the benzene ring. nih.govsigmaaldrich.comtcichemicals.com This intermediate is industrially produced from m-toluic acid (3-methylbenzoic acid) through a nitration reaction. google.comgoogle.com

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. youtube.com It requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from nitric acid in the presence of a stronger acid, typically sulfuric acid. youtube.comyoutube.com The nitration of 3-methylbenzoic acid can yield a mixture of isomers, including 2-nitro-3-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid, and 2-nitro-5-methylbenzoic acid. google.com The reaction conditions can be optimized to favor the desired 2-nitro isomer. For instance, reacting powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) has been shown to achieve high conversion with good selectivity for the 2-nitro-3-methylbenzoic acid product. google.com

| Precursor | Nitrating Agent | Conditions | Major Products & Selectivity | Reference |

| m-Methylbenzoic Acid | Nitric Acid | -15 °C, 10 min | 2-nitro-3-methylbenzoic acid (75.2% selectivity) | google.com |

| m-Methylbenzoic Acid | Nitrourea / Sulfuric Acid | Not specified | 2-nitro-3-methylbenzoic acid (23% selectivity) | google.com |

Alkylation strategies, while less central to the synthesis of the title compound, are relevant for creating analogues. Direct alkylation of N,N-dialkyl benzamides has been achieved using lithium diisopropylamide (LDA) to promote ortho-lithiation, followed by reaction with an alkylating agent. nih.gov

Derivatization of the Pyridinyl Moiety

Creating analogues with substituents on the pyridine ring involves starting with a derivatized 2-aminopyridine or modifying the pyridine ring after the benzamide is formed. A wide array of substituted N-(pyridin-2-yl)benzamide derivatives have been synthesized for various research purposes, including for potential biological activity. nih.govnih.gov

Synthetic routes often involve the coupling of a benzoic acid with various substituted 2-aminopyridines. For example, the reaction of 2-aminopyridine derivatives with trans-β-nitrostyrene in the presence of a catalyst can yield a range of N-(pyridin-2-yl)-benzamide derivatives. mdpi.com The presence of substituents on the pyridine ring can influence the reaction yield. mdpi.com Another approach involves the synthesis of substituted 5-amino-2-pyridinecarboxylic acids, which can then be further functionalized. These methods include reductive alkylation of methyl 5-amino-2-pyridinecarboxylates or nucleophilic displacement of a nitro group on the pyridine ring. nih.gov

Catalytic Systems in the Synthesis of N-(2-pyridinyl)benzamides

Catalysis plays a crucial role in developing efficient and sustainable methods for synthesizing N-(2-pyridinyl)benzamides. Both heterogeneous and homogeneous catalysts have been employed to facilitate the key amide-forming step.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts. For instance, a bimetallic Fe₂Ni-BDC MOF has demonstrated excellent activity in the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide with an 82% yield. mdpi.com This catalyst is reusable and maintains its activity over multiple cycles, aligning with the principles of green chemistry. mdpi.com Similarly, Ni-based MOFs have been successfully used as recyclable heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides, achieving yields up to 85%. researchgate.net

Homogeneous catalysts are also effective. Cerium(III) has been shown to catalyze the synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins. nih.gov This reaction proceeds with a broad substrate scope and in moderate to excellent yields without the need for external oxidants or additives. nih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Fe₂Ni-BDC (MOF) | 2-Aminopyridine + trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82% | mdpi.com |

| Ni-based MOF | - | N-(pyridin-2-yl)arylamides | 85% | researchgate.net |

| Ce(III) salts | 2-Aminopyridines + Nitroolefins | Pyridyl benzamides | Moderate to Excellent | nih.gov |

| ZnO–NiO–Ni Heterojunctions | Aldehydes + Secondary Amines | Amides | High | researchgate.net |

These catalytic approaches offer significant advantages over traditional stoichiometric methods, including milder reaction conditions, higher yields, and improved sustainability through catalyst recycling.

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of N-aryl amides. A plausible and common approach for synthesizing this compound involves a two-step sequence. The first step is the conversion of the commercially available 3-methyl-2-nitrobenzoic acid to its more reactive acyl chloride derivative. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent and crucial step is the coupling of the 3-methyl-2-nitrobenzoyl chloride with 2-aminopyridine to form the desired amide bond. This reaction can often be performed under Schotten-Baumann conditions, typically in the presence of a base like pyridine or triethylamine (B128534) in an inert solvent.

An alternative, more advanced strategy involves the direct palladium-catalyzed amidation of a 3-methyl-2-nitrobenzoic acid derivative with 2-aminopyridine or a related pyridine precursor. Palladium-catalyzed amination reactions of (hetero)aryl chlorides are well-established. For instance, the coupling of various aryl chlorides with primary amides can be achieved using a palladium catalyst in conjunction with a specialized ligand and a dual-base system. While a specific protocol for the direct coupling of 3-methyl-2-nitrobenzoic acid with 2-aminopyridine is not extensively detailed in the literature, analogous palladium-catalyzed amidation reactions provide a strong precedent for its feasibility. These reactions often employ a palladium(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand to facilitate the catalytic cycle.

The yields of such transition metal-catalyzed amidation reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a table of representative yields for analogous N-aryl benzamide syntheses from the literature, which illustrates the potential efficacy of such methods.

Interactive Data Table: Representative Yields for Transition Metal-Catalyzed N-Aryl Benzamide Synthesis

| Aryl Halide/Acid | Amine/Amide | Catalyst System | Solvent | Yield (%) |

| 2-Chlorothienopyridine | Aniline | Pd(OAc)₂ / CsF | Toluene | 68 |

| Aryl Chloride | Primary Amide | [Pd(cinnamyl)Cl]₂ / Ligand | 1,4-Dioxane | >90 |

| mdpi.comresearchgate.netresearchgate.net-Benzotriazin-4(3H)-one | DABAL-Me₃ | Pd(OAc)₂ / XantPhos | Toluene | up to 95 |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Metal-Organic Framework (MOF) Catalysis

A highly promising and sustainable approach to the synthesis of N-(pyridin-2-yl)benzamides involves the use of Metal-Organic Frameworks (MOFs) as heterogeneous catalysts. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for catalysis.

Recent research has demonstrated the efficacy of a bimetallic Fe-Ni-based MOF, specifically Fe₂Ni-BDC (where BDC is 1,4-benzenedicarboxylic acid), as a robust heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.comresearchgate.net In one studied pathway, the reaction proceeds via a Michael addition-amidation cascade between a nitroolefin and 2-aminopyridine. mdpi.com More relevant to the synthesis of the title compound, these MOFs have also been shown to catalyze the direct amidation of carboxylic acids with amines.

The Fe₂Ni-BDC catalyst was synthesized using a solvothermal method with nickel(II) nitrate (B79036) hexahydrate and iron(III) chloride hexahydrate as the metal sources and 1,4-benzenedicarboxylic acid as the organic linker. mdpi.com The resulting bimetallic framework exhibits superior catalytic activity compared to its monometallic counterparts.

For the synthesis of N-(pyridin-2-yl)-benzamide derivatives, the reaction is typically carried out by heating a mixture of the carboxylic acid and 2-aminopyridine in the presence of the Fe₂Ni-BDC catalyst in a suitable solvent. The catalyst can be easily recovered by filtration after the reaction and reused multiple times without a significant loss of activity, highlighting the economic and environmental advantages of this methodology. mdpi.com

The table below summarizes the results for the synthesis of various N-(pyridin-2-yl)-benzamide derivatives using the Fe₂Ni-BDC catalyst, showcasing the versatility of this approach. mdpi.comresearchgate.net

Interactive Data Table: Fe₂Ni-BDC Catalyzed Synthesis of N-(pyridin-2-yl)-benzamide Analogues

| Carboxylic Acid Precursor | Amine | Solvent | Temperature (°C) | Yield (%) |

| trans-β-Nitrostyrene | 2-Aminopyridine | Dichloromethane (B109758) | 80 | 82 |

| trans-β-Nitrostyrene | 2-Amino-5-methylpyridine | Dichloromethane | 80 | 78 |

| Benzoylformic Acid | 2-Aminopyridine | Dichloromethane | 80 | 74 |

This table is based on data from the synthesis of N-(pyridin-2-yl)-benzamide and its derivatives using a bimetallic MOF catalyst. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For transition metal-catalyzed reactions , the selection of the ligand is often as crucial as the choice of the metal itself. Different phosphine ligands can have a profound impact on the efficiency of the catalytic cycle. The nature of the base and the reaction temperature are also vital parameters to control.

In the context of MOF catalysis , studies on the synthesis of N-(pyridin-2-yl)-benzamide using Fe₂Ni-BDC have systematically optimized various parameters. mdpi.com The catalyst loading was found to be optimal at 10 mol%. The reaction temperature significantly influences the reaction rate, with 80 °C being identified as an effective temperature to achieve a high yield in a reasonable timeframe. mdpi.com The choice of solvent is also critical, with dichloromethane (DCM) providing the best results in the studied system. mdpi.com Furthermore, the molar ratio of the reactants was shown to have a substantial effect on the product yield, with a 1:1 ratio of the carboxylic acid precursor to 2-aminopyridine being optimal. mdpi.com

The following table summarizes the key parameters that are typically optimized for amide synthesis.

Interactive Data Table: Key Parameters for Optimization of Amide Synthesis

| Parameter | Transition Metal Catalysis | MOF Catalysis | General Considerations |

| Catalyst | Palladium(II) salts, Nickel complexes | Fe₂Ni-BDC, other Zr- or Co-based MOFs | Catalyst loading, stability, and reusability. |

| Ligand/Additive | Phosphine ligands (e.g., XantPhos) | Not applicable (heterogeneous) | Can influence catalyst solubility and activity. |

| Solvent | Toluene, 1,4-Dioxane, DMF | Dichloromethane, 1,4-Dioxane | Polarity and boiling point can affect reaction rates. |

| Temperature | Often elevated (80-120 °C) | Typically 80-120 °C | Balances reaction rate with potential side reactions. |

| Base | Organic (e.g., Et₃N) or Inorganic (e.g., Cs₂CO₃) | Not always required | Neutralizes acidic byproducts. |

| Stoichiometry | Often near 1:1 ratio of reactants | Optimal at 1:1 ratio | Excess of one reagent can sometimes drive the reaction. |

Considerations for Scalable Synthesis in Academic Contexts

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale within an academic laboratory presents several challenges. For the synthesis of this compound, these considerations would be paramount for producing sufficient quantities for further study.

Reaction monitoring and work-up procedures also need to be adapted for larger scales. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are essential for tracking the reaction progress. Purification by column chromatography, which is common at the milligram scale, can become cumbersome and solvent-intensive for gram-scale synthesis. Alternative purification methods such as recrystallization or precipitation should be explored.

Safety and thermal management are critical when scaling up reactions. Exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale. Proper cooling and controlled addition of reagents are necessary.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Methyl 2 Nitro N 2 Pyridinyl Benzamide

X-ray Crystallography for Solid-State Molecular Architecture Determination

The solid-state structure of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide has been elucidated through single-crystal X-ray diffraction, providing precise details of its atomic arrangement and packing in the crystalline lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Through various NMR experiments, the connectivity of atoms and the electronic environment of individual nuclei can be determined.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift and Coupling Pattern Analysis

The 1H NMR spectrum of this compound provides a wealth of information about the arrangement of protons in the molecule. The chemical shifts (δ) of the proton signals are indicative of their local electronic environment. For example, protons on the aromatic rings will typically resonate in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the ring current. The methyl group protons would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The coupling patterns (splitting of signals) arise from the interaction of neighboring non-equivalent protons and provide information about the connectivity of the atoms. For instance, the protons on the pyridine (B92270) and benzene (B151609) rings would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) based on their substitution pattern. Analysis of these patterns allows for the assignment of each signal to a specific proton in the molecule. While the specific data for the title compound is not available, related structures such as N-(4-methylphenyl)-2-pyridinecarboxamide have been analyzed in detail using COSY spectra to obtain accurate chemical shifts and coupling constants .

Table 1: Predicted 1H NMR Data for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | 9.0 - 10.0 | br s | - |

| Pyridinyl H | 8.2 - 8.5 | m | - |

| Benzoyl H | 7.5 - 8.0 | m | - |

| Methyl C-H | 2.3 - 2.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Interpretation

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are highly dependent on the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum (around δ 160-170 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbons attached to the nitro group and the amide linkage being significantly shifted. The methyl carbon will appear in the upfield region (around δ 20 ppm).

Table 2: Predicted 13C NMR Data for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 165 - 170 |

| Aromatic C (Pyridinyl) | 110 - 155 |

| Aromatic C (Benzoyl) | 120 - 150 |

| Methyl C | 15 - 25 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular vibrations of a compound. These vibrations are unique to the bonds and functional groups present, offering a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, the spectrum is expected to show a series of distinct bands corresponding to its complex structure, which includes amide, nitro, methyl, and aromatic pyridinyl and benzene moieties.

Key characteristic absorption bands for benzamides and nitro-substituted aromatic compounds are well-documented. researchgate.netresearchgate.netripublication.com The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3350-3250 cm⁻¹. The aromatic C-H stretching vibrations from both the benzene and pyridine rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below this, typically between 2980 and 2870 cm⁻¹.

The most prominent feature for an amide is the C=O stretching vibration, known as the Amide I band, which is expected to be a very strong absorption around 1680-1650 cm⁻¹. ripublication.com This is often accompanied by the Amide II band, a result of N-H bending and C-N stretching, typically found near 1550-1520 cm⁻¹. The nitro group (NO₂) gives rise to two characteristic and strong absorptions: an asymmetrical stretching vibration, which often overlaps with the Amide II band in the 1550-1520 cm⁻¹ region, and a symmetrical stretching vibration, which is expected around 1350-1330 cm⁻¹. muthayammal.in

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3350 - 3250 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Methyl (C-H) | Stretching | 2980 - 2870 |

| Amide (C=O) | Amide I Stretch | 1680 - 1650 |

| Aromatic (C=C) | Ring Stretching | ~1600, ~1450 |

| Amide (N-H, C-N) | Amide II Bend | 1550 - 1520 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1330 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. In the analysis of this compound, Raman spectroscopy would be especially useful for identifying the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.

The symmetric stretching of the nitro group is expected to produce a strong and easily identifiable band around 1350 cm⁻¹. muthayammal.inresearchgate.net Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, typically yield sharp and intense signals in the 1000-800 cm⁻¹ region. While the carbonyl (C=O) stretch is observable in Raman spectra, it is generally less intense than in FT-IR. Conversely, the C=C bonds of the aromatic rings are expected to produce strong Raman signals. The versatility and rapid analysis offered by Raman spectroscopy make it a valuable tool in pharmaceutical development and chemical analysis. nih.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 (Strong) |

| Aromatic Rings | Ring Breathing Modes | 1000 - 800 (Sharp, Intense) |

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the precise molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

For this compound (C₁₃H₁₁N₃O₃), the calculated monoisotopic mass is 257.080 Da. uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺•) would be expected at m/z 257. High-resolution mass spectrometry could confirm this mass with high precision, corroborating the molecular formula.

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the principles of mass spectrometry for amides and nitroaromatic compounds. researchgate.netyoutube.com Common fragmentation includes:

Amide Bond Cleavage : The bond between the carbonyl carbon and the amide nitrogen is a common point of cleavage (alpha-cleavage). This would lead to two primary fragments: the 3-methyl-2-nitrobenzoyl cation at m/z 164, and a fragment corresponding to the N-pyridinyl portion.

Nitro Group Fragmentation : The nitro group can be lost as a neutral radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 211 (257 - 46). Loss of •NO (30 Da) is also a common pathway for nitroaromatics.

Secondary Fragmentation : The primary fragment ions can undergo further fragmentation. For example, the 3-methyl-2-nitrobenzoyl cation (m/z 164) could lose the nitro group (•NO₂) to yield a fragment at m/z 118.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Corresponding Neutral Loss |

|---|---|---|

| 257 | [C₁₃H₁₁N₃O₃]⁺• (Molecular Ion) | - |

| 211 | [M - NO₂]⁺ | •NO₂ (46 Da) |

| 164 | [CH₃(NO₂)C₆H₃CO]⁺ | •C₅H₄N₂H (93 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The technique is used to identify chromophores—parts of a molecule that absorb light. The structure of this compound contains multiple chromophores: the benzene ring, the pyridine ring, the nitro group, and the carbonyl group.

The UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions : These are high-energy, high-intensity absorptions associated with the π-electron systems of the aromatic rings. These typically occur at shorter wavelengths, generally below 300 nm.

n → π* transitions : These are lower-energy, lower-intensity transitions involving the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the pyridine ring) to an anti-bonding π* orbital. These transitions are expected at longer wavelengths, often above 300 nm. uni-muenchen.denih.gov

For nitroaromatic compounds, a broad absorption band is often observed between 240 and 250 nm. iu.edu The presence of multiple interacting chromophores in this compound would likely result in a complex spectrum with several overlapping bands. The exact position (λmax) and intensity of these bands are sensitive to the solvent used.

Computational and Theoretical Investigations of 3 Methyl 2 Nitro N 2 Pyridinyl Benzamide

Molecular Docking Studies:Ligand-target interaction predictions for 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide are not present in the accessible literature.

Consequently, the creation of data tables and a detailed discussion of research findings for this compound cannot be fulfilled at this time. The field awaits dedicated computational research to elucidate the specific physicochemical and interactive properties of this compound.

Pharmacophore Modeling for Key Feature Identification in Molecular Recognition

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would highlight key electronic and steric features that could govern its molecular recognition.

Based on the structural components of this compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group and the carbonyl group of the amide are strong hydrogen bond acceptors. The nitrogen atom of the pyridine (B92270) ring also acts as a hydrogen bond acceptor. wjgnet.commdpi.com

Hydrogen Bond Donor (HBD): The amide (N-H) group serves as a hydrogen bond donor. wjgnet.commdpi.com

Aromatic Rings (AR): The phenyl and pyridinyl rings provide regions for aromatic interactions, such as π-π stacking or hydrophobic interactions. wjgnet.com

Hydrophobic Features (HY): The methyl group on the benzamide (B126) ring introduces a hydrophobic region that can engage in van der Waals interactions.

These features are commonly found in pharmacophore models of various enzyme inhibitors, particularly kinase inhibitors where pyridine and benzamide scaffolds are prevalent. nih.govacs.org For instance, studies on protein kinase inhibitors often reveal pharmacophore models with hydrogen bond donors and acceptors positioned to interact with the hinge region of the kinase ATP-binding site. wjgnet.com

To illustrate, a hypothetical pharmacophore model for this compound is presented below. This model is derived from the general understanding of pharmacophore features in related N-arylbenzamide and pyridine-containing compounds. wjgnet.comnih.gov

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the nitro group | Interaction with donor groups on a target protein |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Interaction with donor groups on a target protein |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the pyridine ring | Interaction with donor groups on a target protein |

| Hydrogen Bond Donor (HBD) | Amide (N-H) group | Interaction with acceptor groups on a target protein |

| Aromatic Ring (AR) | Phenyl ring | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR) | Pyridinyl ring | π-π stacking, hydrophobic interactions |

| Hydrophobic Feature (HY) | Methyl group | Van der Waals interactions |

This pharmacophore model can serve as a 3D query for virtual screening of compound libraries to identify other molecules with similar interaction capabilities, potentially leading to the discovery of novel compounds with similar biological activities. youtube.comarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model would be invaluable for predicting the activity of newly designed analogs and for understanding the structural requirements for activity.

Although no specific QSAR studies on this compound are available, we can infer the types of molecular descriptors that would be relevant based on studies of related nitroaromatic and benzamide compounds. mdpi.comnih.gov These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and partial atomic charges would be critical. mdpi.com For nitroaromatic compounds, lower E-LUMO values are often correlated with certain biological activities. mdpi.com

Steric Descriptors: The size and shape of the molecule are important for its fit into a biological target. Molar refractivity (MR) and specific steric parameters can quantify these effects. nih.gov

Hydrophobic Descriptors: The hydrophobicity of a molecule, often represented by the logarithm of the partition coefficient (logP), influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule.

A hypothetical QSAR study for a series of analogs of this compound might yield an equation of the following general form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are the calculated molecular properties.

Table 2: Potentially Relevant QSAR Descriptors for this compound Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | E-LUMO | A lower energy may indicate higher reactivity or specific interactions. |

| Electronic | Dipole Moment | Influences solubility and binding orientation. |

| Electronic | Partial charge on nitro group | Important for electrostatic interactions. mdpi.com |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. nih.gov |

| Hydrophobic | logP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

QSAR models built with these types of descriptors have been successfully applied to predict the activity of various classes of compounds, including nitroaromatics and benzamides. mdpi.comnih.govnih.gov For instance, QSAR studies on nitroaromatic compounds have highlighted the importance of electronic descriptors in predicting their mutagenicity. mdpi.comnih.gov Similarly, studies on benzamide derivatives have shown correlations between activity and steric and hydrophobic parameters. nih.gov

Investigations into Molecular Interactions and Mechanistic Insights of 3 Methyl 2 Nitro N 2 Pyridinyl Benzamide Scaffolds

Structure-Activity Relationship (SAR) Elucidation for Benzamide (B126) and Pyridinyl Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzamide and pyridinyl analogues, including those based on the 3-methyl-2-nitro-N-(2-pyridinyl)benzamide scaffold, systematic modifications have provided key insights into their therapeutic potential.

Research into benzamide and picolinamide (B142947) derivatives as potential inhibitors of acetylcholinesterase (AChE) has revealed that the specific placement of substituents on the molecule is critical for its inhibitory activity and selectivity. tandfonline.com For instance, studies have shown that picolinamide derivatives can be more potent than their benzamide counterparts. tandfonline.com The nature and position of substituents on both the benzamide and pyridine (B92270) rings significantly impact the molecule's interaction with its biological target.

In the context of insecticidal agents, modifications to the pyridine and pyridazine (B1198779) rings of related amide compounds generally led to a decrease in potency. nih.gov However, replacing the central amide group with other functionalities like hydrazines or hydrazones was well-tolerated, sometimes even enhancing activity. nih.gov This suggests that while the core aromatic rings are important for general activity, the linker group can be modified to fine-tune the compound's properties.

Further studies on novel benzamides linked to a 1,2,4-oxadiazole (B8745197) through a pyridine ring demonstrated significant larvicidal and fungicidal activities. nih.gov Interestingly, for some activities, the exact position of substituents on the aromatic rings had a minimal effect, indicating a degree of structural flexibility for maintaining biological function. nih.gov In the development of potential treatments for Alzheimer's disease, SAR studies have underscored the importance of specific substitutions on the benzamide structure to achieve desired inhibitory effects on enzymes like AChE and β-secretase (BACE1). nih.gov

The introduction of specific chemical groups has been shown to dramatically alter activity. For example, the presence of a nitro group on the benzimidazole (B57391) ring of related compounds was found to be crucial for their inhibitory effect on certain enzymes. nih.gov Conversely, the addition of bulky groups to the pyridine ring could sometimes hinder the interaction with the target enzyme. nih.gov Furthermore, the strategic placement of fluorine atoms in benzamide derivatives has been shown to increase their binding affinity to certain protein targets. nih.gov

Table 1: Structure-Activity Relationship of Selected Benzamide Analogues This table is representative and compiled from findings on related structures.

| Compound/Analogue Type | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Picolinamide Derivatives | Benzamide replaced with Picolinamide | Stronger inhibitory activity against AChE | tandfonline.com |

| Pyridazine Amides | Changes to pyridine/pyridazine rings | Significant loss of insecticidal potency | nih.gov |

| Pyridazine Amides | Amide moiety replaced with hydrazine | Tolerated, with small aliphatic substituents being potent | nih.gov |

| Fluorinated Benzamides | Introduction of fluorine atoms | Increased CRBN binding affinity | nih.gov |

| Pyridyl Methylsulfinyl Benzimidazoles | Nitro group at position 5 of benzimidazole | Potent inhibitory effect on enzymes | nih.gov |

| Pyridyl Methylsulfinyl Benzimidazoles | Large groups on pyridine ring | May negatively affect enzyme interaction | nih.gov |

Mechanistic Exploration of Molecular Recognition with Biological Targets (e.g., enzymes, receptors)

The biological effects of this compound and its analogues are predicated on their ability to recognize and interact with specific biological targets, such as enzymes and receptors. Molecular docking and other computational techniques have been instrumental in visualizing these interactions at an atomic level.

Benzamide derivatives have been identified as inhibitors of key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase (BACE1). nih.gov Molecular docking studies have provided models of how these compounds fit into the active sites of these enzymes. For example, some picolinamide derivatives have been shown to bind to both the catalytic active site and the peripheral anionic site of AChE, potentially explaining their potent inhibitory activity. tandfonline.com

In a different context, novel benzamide-type derivatives have been developed to interact with cereblon (CRBN), which is the substrate receptor of the E3 ubiquitin ligase complex. nih.gov These compounds are designed to mimic the binding of natural degron molecules to CRBN, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation. nih.gov

For other enzymatic targets like urease, molecular docking and dynamic simulations have been employed to understand how benzamide-containing inhibitors bind to the enzyme's active site. acs.org These studies help to elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-enzyme complex, providing a rational basis for the design of more potent inhibitors. acs.org

Delving deeper into the mechanism of action, enzyme inhibition studies at the molecular level reveal the kinetics and nature of the interaction between the inhibitor and the enzyme.

Kinetic analysis is crucial for characterizing enzyme inhibitors. It is important to note that in some enzymatic reactions, the product of the reaction can itself be an inhibitor. mdpi.comresearchgate.net In such cases, classical Michaelis-Menten kinetics may be misleading, and the use of the integrated Michaelis-Menten equation (IMME) is recommended for a more accurate determination of kinetic constants and the inhibition model. mdpi.comresearchgate.net

Studies on the inhibition of AChE by certain picolinamide derivatives have characterized the inhibition as being of a mixed type. tandfonline.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Km) and the catalytic rate (kcat).

In the case of pyridyl methylsulfinyl benzimidazole derivatives targeting the triosephosphate isomerase (TIM) enzyme from Giardia lamblia (GlTIM), it has been suggested that the mechanism of inactivation may differ from that of other related compounds. nih.gov While some inhibitors act by forming covalent bonds with cysteine residues in the enzyme's active site, the precise molecular interactions for this class of compounds may follow a different pathway, highlighting the subtleties in molecular recognition and inhibition. nih.gov

Table 2: Enzyme Inhibition Data for Selected Benzamide Analogues This table is representative and compiled from findings on related structures.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ | Reference |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | - | 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | - | 9.01 µM | nih.gov |

| Compound 7a (a picolinamide derivative) | AChE | Mixed-type | 2.49 µM | tandfonline.com |

| Fluorine-containing benzamide 8d | Cereblon (CRBN) | - | 63 µM | nih.gov |

| O₂N-BZM7 | TvG6PD::6PGL | - | 22 µM | nih.gov |

Quantifying the binding affinity of a ligand for its receptor is a critical step in drug discovery, as it provides a measure of the ligand's potency. Various biophysical techniques are employed to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

For instance, in the development of ligands for melatonin (B1676174) receptors, the binding affinities of newly synthesized dimeric compounds were determined and expressed as pKi values. nih.gov These studies revealed that linking two monomeric units together could significantly alter the binding affinity and selectivity for different receptor subtypes (MT₁ vs. MT₂). nih.gov

In the investigation of benzamide derivatives as CRBN binders, the binding affinity was assessed by measuring their ability to displace a known fluorescent ligand. nih.gov The results, expressed as IC₅₀ values, demonstrated that modifications such as fluorination could enhance the binding affinity. nih.gov In addition to direct binding assays, researchers also collect data on important physicochemical properties that influence a drug's behavior, such as lipophilicity (log D) and the extent of binding to plasma proteins, as these factors can affect the free concentration of the compound available to interact with its target. nih.gov

Theoretical Models of Biological Activity and Selectivity

Theoretical and computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity and selectivity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between a set of molecular descriptors and the observed biological activity.

QSAR studies on nitrobenzene (B124822) derivatives have utilized quantum molecular descriptors, such as hyperpolarizability and the conductor-like screening model (COSMO) area, to model their toxicological effects. dergipark.org.tr Such studies found that second-order hyperpolarizability was a particularly effective descriptor for building a stable QSAR model. dergipark.org.tr These models can provide insights into the electronic properties that govern the biological activity of nitroaromatic compounds.

For more complex systems, QSAR models have been developed for various biological targets. For example, models have been created to predict the inhibitory activity of compounds against 15-lipoxygenase (15-LOX) and human N-myristoyltransferase. mdpi.comnih.gov These models undergo rigorous statistical validation to ensure their predictive power, using parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and external validation metrics. nih.gov The descriptors identified in these models, such as the solvent-accessible surface area or the presence of specific atoms, can guide the design of new, more potent inhibitors. nih.gov

A QSAR study on potential inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, which combined physicochemical descriptors with structural (Free-Wilson) descriptors, found that the presence of an aromatic ring and a basic nitrogen atom were key features for high antiviral activity. nih.gov Such models, often combined with molecular docking and dynamics simulations, provide a comprehensive theoretical framework for understanding and predicting the biological activity of new compounds. nih.gov

Redox Chemistry and Bioactivation Mechanisms of the Nitro Group

The nitro (NO₂) group is a key functional moiety in many bioactive compounds, including the this compound scaffold. Its strong electron-withdrawing nature and its capacity to undergo redox reactions are central to the biological activity of many nitroaromatic drugs. scielo.brnih.gov

The mechanism of action of many nitroaromatic compounds involves the reductive bioactivation of the nitro group. scielo.brresearchgate.net This process is typically carried out by enzymes known as nitroreductases, which are present in both mammalian cells and microorganisms. scielo.brnih.gov The reduction of the nitro group can proceed through a series of one- or two-electron transfer steps. scielo.brresearchgate.net

The one-electron reduction pathway leads to the formation of a nitroanion radical. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) anions, leading to oxidative stress. nih.gov

The two-electron reduction pathway, which can occur in multiple steps, leads to the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) derivative, and ultimately the corresponding amine. nih.govnih.gov The nitroso and N-hydroxy intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. nih.govnih.gov This cytotoxic effect is harnessed in certain therapeutic applications, such as in antiparasitic and anticancer drugs. nih.govnih.gov

Therefore, the nitro group can be considered both a pharmacophore (a group responsible for the desired biological activity) and a toxicophore (a group responsible for toxic effects). nih.govresearchgate.net The specific biological outcome depends on the chemical structure of the entire molecule, the metabolic environment (e.g., oxygen levels), and the specific enzymes involved in the bioactivation process. nih.govnih.gov In some cases, the bioactivation is selective to hypoxic (low oxygen) environments found in solid tumors or in certain anaerobic microorganisms, providing a basis for targeted therapies. nih.gov

Role of this compound as a Scaffold for Bioactive Compounds

A chemical scaffold is a core structure upon which a variety of derivatives can be built to explore and optimize biological activity. The this compound structure serves as a valuable scaffold for the synthesis of new bioactive compounds due to the versatile chemistry of its constituent parts: the substituted benzamide, the pyridine ring, and the reactive nitro group. nih.govresearchgate.net

The benzamide core is a common feature in many pharmaceuticals, and its N-substituted derivatives have been explored for a wide range of therapeutic applications. For example, N-substituted benzamides based on the structure of the anticancer agent Entinostat (MS-275) have been synthesized and shown to possess anti-proliferative activity. researchgate.net The synthesis of various N-(pyridin-2-yl)-benzamide derivatives is well-established, allowing for the creation of diverse chemical libraries for screening. mdpi.com

The nitroaromatic portion of the scaffold is particularly important for applications that leverage bioreduction. The 2-nitroimidazole (B3424786) scaffold, which is structurally related, is a cornerstone in the development of hypoxia-activated prodrugs for cancer therapy. nih.govrsc.org A prominent example is Evofosfamide (TH-302), a 2-nitroimidazole-based prodrug that is selectively activated in the hypoxic microenvironment of tumors. rsc.org The principle of using a nitro group as a trigger for activation can be applied to the this compound scaffold to design novel targeted therapies.

Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for further derivatization. mdpi.com For instance, nitrobenzamides can be hydrogenated to aminobenzamides, which can then be used as building blocks to construct more complex molecules with different biological profiles. mdpi.com This chemical versatility makes the this compound scaffold a promising starting point for the discovery of new drugs across various disease areas.

Rational Design Principles and Methodologies Influenced by 3 Methyl 2 Nitro N 2 Pyridinyl Benzamide Chemistry

Lead Compound Identification and Optimization Strategies

A lead compound is a molecule that demonstrates a desired biological activity and serves as the foundational starting point for optimization. numberanalytics.com The identification of a lead, such as a hypothetical 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide, could arise from high-throughput screening of large compound libraries. Once identified, the lead optimization process begins, which involves systematically modifying the molecule to improve its drug-like properties. patsnap.comnumberanalytics.com

For a compound like this compound, optimization would focus on its distinct components:

The Benzamide (B126) Core: Modifications to the phenyl ring could explore the impact of different substituents on activity.

The Pyridine (B92270) Ring: The basic nitrogen on the pyridine ring offers a handle for modification to influence properties like solubility and target engagement.

The Amide Linker: This group is crucial for the molecule's three-dimensional shape and hydrogen-bonding capabilities.

Substituents (Methyl and Nitro groups): These groups are primary targets for initial modifications to probe the structure-activity relationship (SAR). For example, changing the position of the methyl and nitro groups or replacing them with other functionalities would be a key initial step to understand their contribution to the compound's activity and properties. numberanalytics.comnih.gov

The overarching goal is to balance potency and selectivity with favorable absorption, distribution, metabolism, and excretion (ADME) properties, while minimizing toxicity. numberanalytics.com

Scaffold Hopping and Bioisosteric Replacement in Benzamide Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel, patentable compounds with improved properties. nih.govbhsai.org

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key interacting functional groups. nih.govchemrxiv.org In the context of our example compound, a medicinal chemist might replace the entire N-(2-pyridinyl)benzamide core with a different bicyclic or heterocyclic system that maintains a similar 3D orientation of the key binding elements. The goal is to find a new core that may offer better synthetic accessibility, improved physicochemical properties, or a novel intellectual property position. nih.govnamiki-s.co.jp

Bioisosteric replacement is a more subtle modification where one functional group is swapped for another that has similar physical or chemical properties, with the aim of retaining biological activity while improving other characteristics. researchgate.net This is a common tactic in lead optimization. researchgate.net For this compound, several bioisosteric replacements could be considered.

For instance, the nitro group, often associated with potential toxicity due to in vivo reduction to reactive hydroxylamines, is a prime candidate for replacement. nih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com Common bioisosteres for an aromatic nitro group include the cyano (-CN) or trifluoromethyl (-CF3) groups, which are also strongly electron-withdrawing but generally have a better safety profile. nih.govelsevierpure.com The methyl group could be replaced with other small alkyl groups, a halogen like chlorine, or an ethyl group to explore the steric and electronic requirements of the binding pocket.

| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Nitro Group (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfonamide (-SO₂NH₂) | Improve metabolic stability, reduce potential toxicity, and maintain or alter electronic properties. nih.govcambridgemedchemconsulting.com |

| Methyl Group (-CH₃) | Ethyl (-CH₂CH₃), Chlorine (-Cl), Trifluoromethoxy (-OCF₃) | Probe steric limits of the binding pocket and modify lipophilicity. |

| Amide Linker (-CONH-) | Reverse Amide (-NHCO-), Thioamide (-CSNH-), Ester (-COO-) | Alter hydrogen bonding capacity, conformational rigidity, and metabolic stability. |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole | Modify basicity (pKa), solubility, and potential for hydrogen bonding or pi-stacking interactions. |

Strategies for Enhancing Molecular Properties Relevant to Research Applications (e.g., aqueous solubility improvement via structural modifications)

Poor aqueous solubility is a major hurdle in drug discovery, often leading to unreliable assay results and poor bioavailability. nih.gov A compound's solubility is influenced by its lipophilicity (logP) and the strength of its crystal lattice, which is related to its melting point. informahealthcare.com Several strategies can be employed to enhance the solubility of a research compound like this compound.

One common approach is to introduce polar or ionizable functional groups. informahealthcare.com For our example compound, adding a hydroxyl (-OH) or an amino (-NH2) group to the benzamide or pyridine ring could increase hydrogen bonding with water. nih.gov A more effective strategy might be to add a carboxylic acid or a basic amine, which would be ionized at physiological pH, dramatically increasing solubility.

Another sophisticated strategy involves disrupting the crystal packing of the solid-state molecule. nih.govresearchgate.net Highly planar molecules often pack very efficiently into a stable crystal lattice, which requires significant energy to break, resulting in low solubility. acs.org Structural modifications that disrupt this planarity can improve solubility. nih.gov This can be achieved by:

Introducing non-planar substituents: Adding bulky groups can prevent molecules from packing tightly.

Increasing conformational flexibility: Adding flexible chains can entropically favor the dissolved state. nih.gov

Twisting the molecular structure: Modifying substituents near the amide bond could increase the dihedral angle between the two aromatic rings, breaking the molecule's planarity. nih.gov

De Novo Design Approaches Incorporating the N-(2-pyridinyl)benzamide Moiety

De novo design refers to the computational creation of novel molecules "from scratch" that are tailored to fit the structural and chemical requirements of a biological target. nih.govresearchgate.net These methods can be structure-based, where a molecule is built to complement the 3D shape of a target's binding site, or ligand-based, where new molecules are generated based on the features of known active compounds. nih.gov

The N-(2-pyridinyl)benzamide moiety from our example compound could serve as a valuable starting fragment or template in a de novo design program. researchgate.net A computational algorithm could use this scaffold as an anchor and then explore various substituents in a combinatorial fashion to generate a library of virtual compounds. nih.gov Modern approaches use deep learning and generative models to "grow" molecules within a binding site or to generate novel structures with desired properties, such as high predicted binding affinity and good synthetic accessibility. nih.govmdpi.comscispace.com This allows for the exploration of vast regions of chemical space to identify entirely new and potent chemotypes.

Virtual Screening and Database Mining for Related Chemical Space

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govcriver.com If this compound were identified as an active "hit" compound, it could be used as a query for similarity-based virtual screening. nih.gov

This process involves using the 2D or 3D structure of the query molecule to search massive chemical databases like PubChem for compounds with similar features. youtube.com

2D Similarity Searching: This method uses molecular fingerprints (binary representations of a molecule's structural features) to find compounds with a similar topological makeup. nih.govyoutube.com

3D Shape-Based Screening: This approach searches for molecules that have a similar three-dimensional shape and pharmacophore arrangement (the spatial pattern of features like hydrogen bond donors/acceptors and aromatic rings) to the query molecule.

These virtual screening campaigns can rapidly identify hundreds or thousands of commercially available or synthetically accessible compounds for biological testing, accelerating the discovery of new lead compounds within the same chemical space. nih.gov

Future Perspectives and Unexplored Research Avenues for 3 Methyl 2 Nitro N 2 Pyridinyl Benzamide

Advancements in Automated Synthesis and High-Throughput Experimentation

The synthesis of novel compounds, a traditionally time-consuming and resource-intensive process, is being revolutionized by automated synthesis and high-throughput experimentation (HTE). acs.org These technologies enable the rapid generation of a vast number of derivatives and the screening of numerous reaction conditions in parallel, significantly accelerating the discovery process. youtube.com

For 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide, the application of automated synthesis platforms could facilitate the efficient production of a library of analogues. youtube.com By systematically modifying the substituents on both the benzamide (B126) and pyridine (B92270) rings, researchers can explore the structure-activity relationship (SAR) in a comprehensive manner. HTE platforms, which can run thousands of experiments in a single day with minimal starting material, would be instrumental in optimizing the reaction conditions for the synthesis of these derivatives. bioanalysis-zone.com This approach not only saves time and resources but also allows for the exploration of a wider chemical space, potentially leading to the discovery of compounds with enhanced properties. acs.orgbioanalysis-zone.com

Recent developments in mechanochemistry, which utilizes mechanical force to induce chemical reactions, also present a novel avenue for the synthesis of benzamide derivatives. rsc.org This solvent-free or low-solvent technique offers a greener alternative to conventional solution-based methods and has been successfully applied to the parallel synthesis of related heterocyclic compounds. rsc.org

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and materials science. mdpi.comstmjournals.com These computational techniques can analyze vast datasets to predict molecular properties, identify potential drug targets, and even design novel molecules with desired characteristics. nih.gov

In the context of this compound, AI and ML algorithms can be employed to build predictive models for its physicochemical properties, biological activity, and potential toxicity. nih.govnih.gov By training these models on existing data for benzamide derivatives, it is possible to virtually screen large libraries of related compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov This in silico approach can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov

Furthermore, molecular dynamics simulations, enhanced by machine learning potentials, can provide detailed insights into the conformational dynamics and binding interactions of this compound with its biological targets. nih.gov These simulations can help elucidate the mechanism of action at the atomic level and guide the rational design of more potent and selective analogues. The integration of AI can also aid in the de novo design of novel benzamide scaffolds with optimized properties. researchgate.net

Exploration of Novel Molecular Targets and Binding Modes for Benzamide Scaffolds

The benzamide scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. researchgate.net While traditionally associated with certain classes of drugs, ongoing research continues to uncover novel molecular targets and therapeutic applications for benzamide derivatives.

Future research on this compound should involve screening against a diverse panel of biological targets to identify new therapeutic opportunities. Recent studies on other benzamide derivatives have revealed their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a target in cancer therapy. nih.gov Other novel targets for benzamide scaffolds include components of the influenza virus's RNA-dependent RNA polymerase (RdRp) and nucleoprotein (NP), as well as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) in the context of cancer and inflammation. nih.govacs.org

Investigating the binding modes of this compound to these and other potential targets will be crucial. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound in complex with its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding structure-based drug design efforts to improve potency and selectivity. nih.gov

| Benzamide Derivative Class | Novel Molecular Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Benzamidophenyl and Phenylacetamidophenyl Scaffolds | Poly(ADP-ribose) polymerase-1 (PARP-1) | Anticancer | nih.gov |

| Benzamide Derivatives with Indole Moiety | PAC terminal domain and Nucleoprotein (NP) of Influenza Virus | Antiviral (Influenza) | nih.gov |

| N-2-(Phenylamino) Benzamide Derivatives | Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) | Anti-inflammatory, Anticancer | acs.org |

Development of Advanced Analytical Techniques for Real-Time Monitoring of Interactions

Understanding the interactions of a compound with its biological target in real-time is essential for elucidating its mechanism of action and for determining its binding kinetics and affinity. A variety of advanced analytical techniques are available for this purpose, and their continued development will open up new possibilities for the characterization of this compound.

Surface plasmon resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. nih.gov It can be used to measure the association and dissociation rate constants of the binding of this compound to its target, providing valuable information about the binding affinity and kinetics. nih.gov Mass spectrometry (MS)-based techniques, such as affinity selection-mass spectrometry, can be used to screen for binding partners of the compound in complex biological mixtures. researchgate.net

Other techniques such as isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding interaction, while spectroscopic methods like fluorescence spectroscopy and circular dichroism can be used to monitor conformational changes in the target protein upon binding of the compound. researchgate.net The development of high-throughput versions of these techniques will allow for the rapid screening of a large number of derivatives and the detailed characterization of their interactions with their targets. rsc.org

| Analytical Technique | Information Obtained | Application in Compound Characterization | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates | Real-time, label-free analysis of binding kinetics | nih.govnih.gov |

| Mass Spectrometry (MS) | Identification of binding partners, structural characterization of complexes | Screening for targets in complex mixtures | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Thermodynamic characterization of binding | researchgate.net |

| Fluorescence Spectroscopy | Binding affinity, conformational changes | Monitoring changes in the local environment of fluorophores upon binding | researchgate.net |

Multidisciplinary Research Collaborations for Comprehensive Compound Characterization

The comprehensive characterization of a compound like this compound, from its initial synthesis to its potential clinical application, requires a collaborative effort from scientists with diverse expertise. acs.org Multidisciplinary research teams, comprising synthetic chemists, computational chemists, biologists, pharmacologists, and clinicians, are essential for advancing our understanding of this molecule and for translating that knowledge into tangible benefits.

Synthetic chemists can leverage their expertise to design and produce novel derivatives, while computational chemists can use modeling and simulation to predict their properties and guide their design. acs.org Biologists and pharmacologists are needed to evaluate the biological activity of the compounds in cellular and animal models and to elucidate their mechanisms of action. acs.orgmdpi.com

Such collaborations are crucial for bridging the gap between basic research and clinical development. By fostering an environment of open communication and data sharing, multidisciplinary teams can accelerate the pace of discovery and increase the likelihood of success in developing new therapeutic agents or materials based on the this compound scaffold. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.